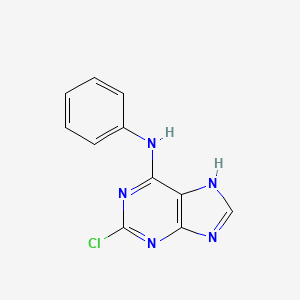

2-chloro-N-phenyl-7H-purin-6-amine

概要

説明

2-chloro-N-phenyl-7H-purin-6-amine is a chemical compound with the molecular formula C11H8ClN5. It is a derivative of purine, a heterocyclic aromatic organic compound.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-phenyl-7H-purin-6-amine typically involves the chlorination of purine derivatives. One common method includes the reaction of hypoxanthine with phosphoryl chloride in the presence of an unreactive base such as dimethyl aniline . The reaction conditions often require heating under pressure to achieve the desired chlorination.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps to isolate the final product .

化学反応の分析

Types of Reactions

2-chloro-N-phenyl-7H-purin-6-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form different purine derivatives or reduction to modify its functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve solvents like dimethyl sulfoxide (DMSO) and heating.

Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

Major Products Formed

Substitution Reactions: Products include various substituted purine derivatives.

Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, often with modified functional groups.

科学的研究の応用

2-chloro-N-phenyl-7H-purin-6-amine is a chemical compound with the molecular formula C11H8ClN5 and a molecular weight of 245.67 . It is an organic compound that belongs to the purine family, featuring a chlorine substituent at the 2-position and a phenyl group attached to the nitrogen at the 6-position of the purine ring .

General Information

this compound is one of many organic compounds, and is included in American Elements' catalog of life science products . American Elements can supply life science materials in most volumes, including bulk quantities, and can also produce materials to customer specifications . They can produce most materials in high and ultra high purity forms (99%, 99.9%, 99.99%, 99.999%, and higher) and to many standard grades when applicable, including Mil Spec (military grade), ACS, Reagent and Technical Grades, Pharmaceutical Grades, Optical, Semiconductor, and Electronics Grades .

Applications

While specific applications of this compound are not detailed, the search results suggest its potential uses can be inferred from the applications of related purine derivatives and compounds with chlorine substituents:

- Antimicrobial Activity Modifications at the C-2 and C-6 positions of purine derivatives can enhance antibacterial efficacy. Compounds with similar structures have demonstrated activity against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 4.69 to 22.9 µM against Gram-positive and Gram-negative bacteria.

- Anticancer properties This compound has exhibited anticancer properties. The presence of chlorine atoms at strategic positions significantly impacts both anticancer and antimicrobial efficacy.

- Inhibitory activity Derivatives of 2,6,9-trisubstituted purines have been developed as Bcr-Abl and BTK inhibitors . One compound (V) was highly cytotoxic on leukemia cancer cell lines (K562, CEM) .

- Magic chloro effect The introduction of a simple para-chloro substituent can create a "magic" effect of drastically improving potencies against cancer cell lines . In one instance, a para-chloro substituent improved potencies against MCF-7, NCI-H460, and SF-268 cancer cell lines by 286×, 1630×, and 3440×, respectively .

- Derivatives as antitumor agents A series of 2,6,9-trisubstituted purine derivatives have been synthesized and investigated for their potential role as antitumor agents .

Data Table

| Compound | Biological Activity | Cell Line/Target |

|---|---|---|

| 2,6,9-trisubstituted purines | Antitumor agents | Hela, H1975, HTC116 |

| Purine derivatives | Antibacterial efficacy | Various bacterial strains (Gram-positive and Gram-negative) |

| Compound V (purine derivative) | Cytotoxic | K562, CEM (leukemia cancer cell lines) |

| para-chloro substituent | Improved potency against cancer cell lines | MCF-7, NCI-H460, SF-268 |

Case Studies

- K562 Cell Line: Treatment with a related compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways.

- Bacterial Strains: Derivatives of the compound exhibited varying degrees of inhibition against E. coli and Staphylococcus aureus, suggesting potential for development into antibacterial agents.

作用機序

The mechanism of action of 2-chloro-N-phenyl-7H-purin-6-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can intercalate with DNA, disrupting its structure and function . These interactions can lead to various biological effects, including antiviral and anticancer activities .

類似化合物との比較

Similar Compounds

- 2-chloro-6-aminopurine

- 2-chloroadenine

- 6-amino-2-chloro-7H-purine

Comparison

2-chloro-N-phenyl-7H-purin-6-amine is unique due to its phenyl substitution at the nitrogen atom, which can enhance its binding affinity to certain molecular targets compared to other similar compounds. This structural difference can result in distinct biological activities and potential therapeutic applications .

生物活性

2-chloro-N-phenyl-7H-purin-6-amine is a purine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a chlorine atom at the 2-position and a phenyl group at the nitrogen atom of the purine ring. This unique substitution pattern enhances its interaction with biological targets, potentially increasing its efficacy compared to other similar compounds.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, effectively blocking their activity. This is particularly relevant for enzymes involved in nucleic acid metabolism and signal transduction pathways.

- DNA Intercalation : It can intercalate with DNA, disrupting its structure and function. This property may contribute to its potential anticancer effects by interfering with DNA replication and transcription.

Antiviral and Anticancer Properties

Research indicates that this compound exhibits promising antiviral and anticancer properties. For instance, studies have shown that it can act as a potent inhibitor against various cancer cell lines, demonstrating cytotoxic effects at low micromolar concentrations .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity. In a study involving N-substituted phenyl derivatives, it was found that modifications in the phenyl ring significantly influenced the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Compounds with halogenated substituents showed enhanced lipophilicity, which facilitated better cellular uptake .

Comparative Studies

To further understand the biological activity of this compound, comparative studies with similar compounds have been conducted:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | <10 | Anticancer |

| 6-Anilinopurine | <5 | Cytokinin inhibition |

| 2-chloro-6-amino-purine | <15 | Antiviral |

These comparisons highlight that while this compound is effective, other derivatives may exhibit superior potency depending on their specific structural modifications .

Case Studies

- Anticancer Research : In a study involving leukemia cell lines, this compound demonstrated significant cytotoxicity with IC50 values ranging from 1.24 to 7.62 µM across various cell types. The compound was shown to decrease phosphorylation of key kinases involved in cancer progression .

- Enzyme Interaction Studies : The compound's interaction with adenosine kinase (AdK) was explored through in vitro assays, revealing substantial inhibition capabilities. The binding affinity was assessed using fluorescence polarization assays, indicating effective blockade of enzyme activity .

特性

IUPAC Name |

2-chloro-N-phenyl-7H-purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN5/c12-11-16-9-8(13-6-14-9)10(17-11)15-7-4-2-1-3-5-7/h1-6H,(H2,13,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKFOFMISVJXDFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC3=C2NC=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。